molecular formula C21H27N3O2 B15087334 2-((E)-{[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol

2-((E)-{[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol

Cat. No.: B15087334
M. Wt: 353.5 g/mol
InChI Key: UJHCJSPGCTUIKK-HYARGMPZSA-N
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Description

2-((E)-{[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N double bond, which is formed by the condensation of an amine and a carbonyl compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-{[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol typically involves the condensation reaction between 4-(2,4-dimethylbenzyl)-1-piperazine and 6-methoxysalicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((E)-{[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the imino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenolic derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((E)-{[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((E)-{[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol is unique due to its specific structural features, such as the presence of the piperazine ring and the dimethylbenzyl group

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

2-[(E)-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C21H27N3O2/c1-16-7-8-19(17(2)13-16)15-23-9-11-24(12-10-23)22-14-18-5-4-6-20(26-3)21(18)25/h4-8,13-14,25H,9-12,15H2,1-3H3/b22-14+

InChI Key

UJHCJSPGCTUIKK-HYARGMPZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C(=CC=C3)OC)O)C

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=C(C(=CC=C3)OC)O)C

Origin of Product

United States

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